N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide
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Overview
Description
N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a trichloromethyl group, and a phenyldiazenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the corresponding amide. The final step involves the reaction of this intermediate with 4-[(Z)-phenyldiazenyl]phenyl isothiocyanate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenyldiazenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trichloromethyl group and the phenyldiazenyl moiety may play key roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide: Similar structure but with an acetamide group instead of a furan-2-carboxamide group.
N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide: Contains a benzamide group instead of a furan-2-carboxamide group.
Uniqueness
N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide is unique due to its combination of a furan ring, a trichloromethyl group, and a phenyldiazenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
303775-22-6 |
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Molecular Formula |
C20H16Cl3N5O2S |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16Cl3N5O2S/c21-20(22,23)18(25-17(29)16-7-4-12-30-16)26-19(31)24-13-8-10-15(11-9-13)28-27-14-5-2-1-3-6-14/h1-12,18H,(H,25,29)(H2,24,26,31) |
InChI Key |
MXZMLJQVLFPZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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